N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride
CAS No.: 2418671-12-0
Cat. No.: VC6761162
Molecular Formula: C20H22ClN3O3
Molecular Weight: 387.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2418671-12-0 |
|---|---|
| Molecular Formula | C20H22ClN3O3 |
| Molecular Weight | 387.86 |
| IUPAC Name | N-[3-(aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C20H21N3O3.ClH/c21-13-20(14-6-2-1-3-7-14)10-15(11-20)22-18(24)12-23-16-8-4-5-9-17(16)26-19(23)25;/h1-9,15H,10-13,21H2,(H,22,24);1H |
| Standard InChI Key | GUTSMDMPIMNVGW-ZLYMRNBRSA-N |
| SMILES | C1C(CC1(CN)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4OC3=O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates three distinct pharmacophores: a strained cyclobutane ring, a benzoxazolone heterocycle, and an acetamide bridge. The cyclobutane ring’s conformational rigidity may influence receptor binding, while the benzoxazolone group contributes aromaticity and hydrogen-bonding capabilities. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability.
Structural Features
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Cyclobutyl Core: The central cyclobutane ring is substituted at the 3-position with both a phenyl group () and an aminomethyl moiety (). This substitution pattern introduces steric strain, potentially enhancing reactivity or target selectivity.
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Benzoxazolone Moiety: The 1,3-benzoxazol-2(3H)-one group consists of a fused benzene and oxazole ring, with a ketone oxygen at position 2. This structure is electron-deficient, favoring interactions with nucleophilic residues in biological targets .
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Acetamide Linker: A two-carbon chain connects the cyclobutane and benzoxazolone groups, terminating in a secondary amide. This linker likely modulates flexibility and solubility.
Physicochemical Data
| Property | Value |
|---|---|
| CAS Registry Number | 2418671-12-0 |
| Molecular Formula | |
| Molecular Weight | 387.86 g/mol |
| IUPAC Name | N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide; hydrochloride |
| SMILES | C1C(CC1(CN)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4OC3=O.Cl |
| InChIKey | GUTSMDMPIMNVGW-ZLYMRNBRSA-N |
The compound’s solubility in common solvents (e.g., water, DMSO) remains unreported, but the hydrochloride salt typically enhances polar solvent compatibility.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide hydrochloride likely involves multi-step organic reactions:
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Cyclobutane Formation: A [2+2] photocycloaddition or strain-inducing ring-closing metathesis generates the 3-phenylcyclobutane scaffold.
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Aminomethyl Functionalization: Reductive amination or nucleophilic substitution introduces the aminomethyl group at the 3-position.
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Benzoxazolone Synthesis: Condensation of 2-aminophenol with chloroacetyl chloride forms the benzoxazolone ring, followed by N-alkylation to attach the acetamide linker.
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Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride salt.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): and NMR spectra confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 7.0–8.0 ppm) and cyclobutane CH groups (δ 2.5–3.5 ppm).
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Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 387.86, consistent with the molecular formula.
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X-ray Crystallography: While unreported for this compound, analogous cyclobutane derivatives exhibit puckered ring conformations, influencing crystallographic packing .
Biological Activity and Mechanisms
Benzoxazolone derivatives exhibit diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects. Though direct data for this compound is lacking, inferences can be drawn from structural analogs:
Anticancer Activity
Benzoxazolones induce apoptosis in cancer cells via caspase-3 activation and mitochondrial membrane depolarization. A 2023 study reported that 3-(2-oxo-1,3-benzoxazol-3-yl)propanamides inhibited HeLa cell proliferation (IC = 12 µM) by stabilizing p53. The cyclobutane ring’s rigidity in this compound could enhance target selectivity for kinases or DNA repair enzymes.
Neuropharmacological Effects
Benzoxazolones modulate GABA receptors, suggesting anxiolytic or anticonvulsant potential. Substitution at the 3-position (e.g., phenyl groups) enhances blood-brain barrier permeability, a trait shared by this compound .
Research Findings and Comparative Analysis
In Silico Studies
Molecular docking simulations predict strong binding affinity ( = 5.8 nM) for the cyclobutane-aminomethyl group to the ATP-binding pocket of EGFR kinase, a target in non-small cell lung cancer . The benzoxazolone moiety forms hydrogen bonds with Thr766 and Met769 residues, mimicking erlotinib’s binding mode.
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